Dehydroindapamide

Catalog No.
S574809
CAS No.
63968-75-2
M.F
C16H14ClN3O3S
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroindapamide

CAS Number

63968-75-2

Product Name

Dehydroindapamide

IUPAC Name

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)

InChI Key

LWCDXWWLUHMMJI-UHFFFAOYSA-N

Synonyms

3-(Aminosulfonyl)-4-chloro-N-(2-methyl-1H-indol-1-yl)benzamide; 4-Chloro-3-sulfamoyl-N-(2-methyl-1H-indol-1-yl)benzamide; USP Indapamide Related Compound A;

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

The exact mass of the compound Dehydroindapamide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydroindapamide (CAS 63968-75-2), officially designated as Indapamide EP Impurity B and USP Related Compound A, is a critical analytical reference standard utilized in the quality control and stability testing of the thiazide-like diuretic indapamide. Structurally characterized by a fully aromatized indole ring—in contrast to the indoline ring of the parent active pharmaceutical ingredient (API)—this compound serves as a primary marker for oxidative and base-catalyzed degradation. Procurement of highly purified dehydroindapamide is essential for pharmaceutical manufacturers, contract research organizations (CROs), and analytical laboratories to comply with stringent ICH and pharmacopeial guidelines, enabling the precise quantification of degradation products during forced degradation studies, system suitability testing, and routine commercial batch release [1].

Procurement Fit

Standard Type
USP-designated impurity reference standard
Metabolic Role
Primary CYP3A4-mediated metabolite of indapamide
Analytical Use
Quantitative impurity profiling and metabolite identification

In pharmaceutical analytical workflows, substituting dehydroindapamide with the parent API (indapamide), crude degradation mixtures, or alternative related compounds (such as Indapamide Impurity A or C) strictly violates pharmacopeial testing mandates. Because the indole core of dehydroindapamide possesses a different conjugated pi-system than the indoline core of the parent drug, it exhibits a distinct UV response factor and chromatographic retention profile. Utilizing an uncertified standard or attempting to use the API as a surrogate prevents the accurate calculation of resolution (Rs) required for system suitability and leads to erroneous mass percent quantification. Consequently, analytical method validation (AMV) for regulatory submissions mandates the procurement of the exact, highly purified dehydroindapamide standard to ensure baseline separation and reliable limit of detection (LOD) determinations [1].

Substitution Risk

Indapamide Parent drug is not a metabolic equivalent; CYP3A4 catalytic efficiency differs substantially, which may compromise assay sensitivity.
Indoline Simpler indoline analogs lack the indole core and do not replicate CYP3A4 kinetic behavior, limiting their utility as metabolite probes.
Generic standards Only USP-designated Indapamide Related Compound A is accepted for pharmacopeial impurity testing; substitution may invalidate batch release results.

Baseline Resolution in Stability-Indicating HPLC Methods

In validated stability-indicating RP-HPLC methods, dehydroindapamide (Indapamide Impurity B) must be chromatographically resolved from the parent indapamide and other degradation products like 4-chloro-3-sulfamoylbenzoic acid (CSBA). Due to the aromatized indole ring, dehydroindapamide exhibits a distinct relative retention time (RRT) compared to the indoline-containing parent API. Procurement of the pure impurity standard is required to verify system suitability, ensuring a critical resolution (Rs) factor is met to prevent co-elution during the analysis of base-hydrolyzed or oxidatively degraded tablet formulations [1].

Evidence DimensionChromatographic Resolution (Rs) and Peak Identification
Target Compound DataPurified Dehydroindapamide (Impurity B) Reference Standard
Comparator Or BaselineParent Indapamide API or crude degradation mixture
Quantified DifferenceProvides exact RRT and confirmed UV response factor for accurate quantification, whereas crude mixtures fail ICH specificity requirements.
ConditionsRP-HPLC (C18 column, gradient elution, UV detection) for forced degradation samples

Procuring the exact, high-purity standard is a strict regulatory requirement for validating the specificity and system suitability of indapamide batch release assays.

CYP3A4 Efficiency
Head-to-head
~10-fold higher Vmax/Km vs indoline
Supports metabolite-specific probe use for CYP3A4 activity
Recombinant enzyme assay context

Quantification of CYP3A4-Mediated Dehydrogenation Metabolites

Dehydroindapamide is identified as a primary dehydrogenation metabolite (M5) of indapamide, predominantly catalyzed by the hepatic enzyme CYP3A4. In in vitro human liver microsome (HLM) assays, precise quantification of the metabolic conversion rate requires an authentic dehydroindapamide standard to generate accurate calibration curves. Utilizing the exact standard allows for the integration of specific LC-MS/MS peak areas, confirming the structural assignment and kinetic formation rate of the indole-derivative versus the indoline-parent, which cannot be achieved using generic structural analogs [1].

Evidence DimensionMetabolite Quantification and Structural Confirmation
Target Compound DataDehydroindapamide (Metabolite M5) Standard
Comparator Or BaselineIn silico predictions or generic thiazide-like analogs
Quantified DifferenceEnables exact kinetic rate determination (Vmax/Km) for CYP3A4 dehydrogenation, replacing estimated or uncalibrated mass-spec responses.
ConditionsIn vitro human liver microsome incubations with NADPH, analyzed via LC-MS/MS

For DMPK researchers and CROs, purchasing the exact metabolite standard is critical to map the indapamide metabolic pathway and assess potential drug-drug interactions accurately.

Active Site Affinity
Supporting evidence
Enhanced binding inferred from docking & kinetics
Aligns with kinetic advantage; not a standalone metric
In silico docking context

Accurate Determination of Pharmacopeial Impurity Limits

Regulatory monographs mandate strict control of indapamide impurities, often limiting individual unspecified impurities to 0.1% - 0.2% and specified impurities like dehydroindapamide (Impurity B) to defined thresholds. Procuring the certified dehydroindapamide standard allows QC laboratories to establish precise Limit of Detection (LOD) and Limit of Quantitation (LOQ) values. Because the UV absorptivity of the indole core in dehydroindapamide differs from the indoline core of the API, using the parent drug as a surrogate standard would result in inaccurate mass percent calculations, potentially leading to batch rejection or regulatory non-compliance .

Evidence DimensionImpurity Mass Quantification Accuracy
Target Compound DataDehydroindapamide Reference Standard
Comparator Or BaselineIndapamide API used as a surrogate standard
Quantified DifferencePrevents quantification errors caused by differing UV response factors, ensuring compliance with strict 0.1%-0.2% regulatory limits.
ConditionsQuality control batch release testing using pharmacopeial HPLC methods

Procurement of the specific impurity standard is legally and technically necessary to release commercial batches of indapamide formulations to the market.

USP Reference Standard
Regulatory designation
Indapamide Related Compound A, USP
Required for USP monograph impurity testing
Data to verify; specific USP catalog
Indole vs Indoline
Class-level
Planar aromatic indole vs saturated indoline
Structural difference supports distinct analytical behavior
Supports chromatographic/mass spec differentiation

Analytical Method Validation (AMV) for ANDA Submissions

Essential for establishing specificity, linearity, and LOD/LOQ in stability-indicating HPLC methods for indapamide and combination products (e.g., perindopril/indapamide) .

Routine Quality Control and Batch Release

Used as a system suitability marker and quantitative standard to ensure Impurity B levels remain below pharmacopeial limits (USP/EP) in commercial API and tablet manufacturing .

Forced Degradation and Stability Studies

Critical for identifying and quantifying the oxidative and base-catalyzed degradation pathways of indapamide during shelf-life evaluations.

DMPK and in vitro Metabolism Profiling

Utilized as a reference standard in LC-MS/MS assays to accurately quantify CYP3A4-mediated dehydrogenation of indapamide in human liver microsomes[1].

Application Fit

Application
Selection Property
Validation Focus
CYP3A4 phenotyping studies
Metabolite-specific kinetic standard
CYP3A4 isoform activity verification
USP impurity profiling
USP-recognized reference material
Pharmacopeial compliance verification
Metabolite structural identification
Unique indole mass spectral signature
LC-MS/MS metabolite confirmation

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

363.0444402 Da

Monoisotopic Mass

363.0444402 Da

Heavy Atom Count

24

Appearance

Solid

UNII

AZ0ETT16DT

Other CAS

63968-75-2

Wikipedia

Dehydroindapamide

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